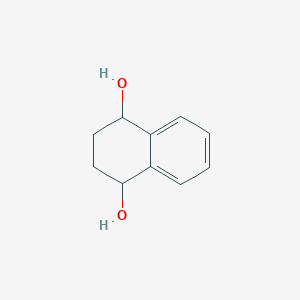

1,2,3,4-Tetrahydronaphthalene-1,4-diol

Description

Contextualizing the Tetrahydronaphthalene Core Structure

The foundation of 1,2,3,4-tetrahydronaphthalene-1,4-diol is the 1,2,3,4-tetrahydronaphthalene (B1681288) moiety, commonly known as tetralin. wikipedia.orgsciencemadness.org Tetralin is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₂. wikipedia.orgontosight.aiatamanchemicals.com Its structure consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, resulting in a partially saturated aromatic system. hmdb.ca This unique fusion of an aromatic and an aliphatic ring imparts a combination of stability and reactivity to the molecule. ontosight.ai

Tetralin itself is a colorless liquid produced through the catalytic hydrogenation of naphthalene. wikipedia.orgontosight.ai It serves as a hydrogen-donor solvent and is a structural motif found in numerous bioactive molecules and pharmaceutical compounds. atamanchemicals.comnih.gov The tetralin framework is a key building block in the synthesis of more complex chemical entities in medicinal chemistry and materials science. ontosight.ai

Properties of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂ | wikipedia.org |

| Molar Mass | 132.206 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.970 g/cm³ | wikipedia.org |

| Boiling Point | 206 to 208 °C | wikipedia.org |

| Melting Point | -35.8 °C | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

Significance of Vicinal Diols in Organic Chemistry Research

A defining feature of this compound is the presence of two hydroxyl (-OH) groups on adjacent carbon atoms, a configuration known as a vicinal diol or glycol. fiveable.mewikipedia.org This functional group arrangement is of great importance in organic synthesis. Vicinal diols are key intermediates in numerous chemical transformations and are precursors for a wide array of organic compounds, including sugars and other valuable chemicals. fiveable.me

The synthetic accessibility of vicinal diols is well-established through methods such as the dihydroxylation of alkenes and the hydrolysis of epoxides. rsc.org For instance, reagents like osmium tetroxide are commonly used to oxidize alkenes to produce vicinal diols. fiveable.mewikipedia.org A particularly powerful method is the Sharpless asymmetric dihydroxylation, which allows for the creation of chiral diols with high enantioselectivity, a critical aspect in the synthesis of pharmaceutical drugs. nih.govwikipedia.org

The two proximate hydroxyl groups in a vicinal diol can participate in intramolecular hydrogen bonding, which influences the compound's physical and chemical properties. fiveable.me Furthermore, this arrangement allows for specific chemical reactions, such as oxidative cleavage of the carbon-carbon bond between the hydroxyl groups to form aldehydes or ketones. fiveable.me Their ability to act as protecting groups for carbonyls and their role as co-monomers in polymerization reactions to form polyesters and polyurethanes further underscore their versatility and importance in synthetic chemistry. wikipedia.orgyoutube.com

Historical Perspective on the Compound's Investigation

The investigation of this compound is closely linked to the study of its oxidized counterpart, 1,2,3,4-tetrahydronaphthalene-1,4-dione. Research has shown that this dione (B5365651) is a stable tautomer of 1,4-dihydroxynaphthalene (B165239). researchgate.net While the dione tautomer has been known for over half a century, it was not widely applied in synthesis until more recently. researchgate.net

The synthesis of the diol often proceeds from this dione. For example, the enantioselective reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione can be used to produce the corresponding diol. researchgate.net One documented method involves the reduction under Luche conditions to yield the cis-diol. researchgate.net The renewed interest in the dione as a synthetic building block has, in turn, provided a pathway to explore the chemistry and potential applications of this compound. This progression from the study of a stable but underutilized dione to the synthesis and desymmetrization of its corresponding diol highlights a common theme in organic chemistry where known compounds are "rediscovered" and find new utility in modern synthetic strategies. researchgate.net

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂O₂ | nih.gov |

| Molar Mass | 164.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |

InChI Key |

FTCMTZXWNUAYHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalene 1,4 Diol

Reduction-Based Synthesis

The synthesis of 1,2,3,4-tetrahydronaphthalene-1,4-diol can be effectively achieved through the reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione. The choice of reducing agent plays a crucial role in the diastereoselectivity of the reaction, yielding varying ratios of cis- and trans- diols. beilstein-journals.orgnih.gov

A variety of reducing agents have been explored to determine their impact on the diastereomeric ratio of the resulting diol. The findings are summarized in the table below. beilstein-journals.orgnih.gov

Diastereoselective Reduction of 1,2,3,4-Tetrahydronaphthalene-1,4-dione

| Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Overall Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 55:45 | 98 |

| LiAlH₄ | THF | 30:70 | 76 |

| Red-Al | THF | 13:87 | 94 |

| L-Selectride | THF | 84:16 | 95 |

| BH₃·THF | THF | 55:45 | 92 |

As the data indicates, reagents such as Red-Al show a strong preference for the formation of the trans-diol, while L-Selectride favors the cis-isomer. beilstein-journals.orgnih.gov Milder reducing agents like sodium borohydride (B1222165) and borane-tetrahydrofuran (B86392) complex exhibit lower diastereoselectivity. beilstein-journals.orgnih.gov

Enantioselective Reduction of Tetrahydronaphthalene-1,4-dione

Achieving high enantioselectivity in the synthesis of this compound is a significant focus of research, with catalytic methods offering a powerful solution.

The Corey-Bakshi-Shibata (CBS) reduction has proven to be a highly effective method for the enantioselective synthesis of the trans-diol isomer. beilstein-journals.orgnih.gov This methodology employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source. beilstein-journals.orgnih.gov Specifically, the asymmetric reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione using the CBS catalyst and borane-tetrahydrofuran complex (BH₃·THF) yields the (-)-(1R,4R)-tetralin-1,4-diol with exceptional enantiomeric excess (ee). beilstein-journals.org After recrystallization, this method can produce the diol in 72% yield and 99% ee. beilstein-journals.org

The chiral catalyst is paramount in directing the stereochemical outcome of the reduction. The CBS catalyst, derived from the amino acid proline, creates a chiral environment around the ketone carbonyl groups. This forces the hydride delivery from the borane reagent to occur preferentially from one face of the molecule, leading to the formation of one enantiomer in excess. The steric hindrance within the transition state that develops for one enantiomer is not present for the other, which is the basis for the high selectivity.

Tautomeric Equilibria in Synthesis

The precursor to this compound, 1,2,3,4-tetrahydronaphthalene-1,4-dione, exists in a tautomeric equilibrium with 1,4-dihydroxynaphthalene (B165239). beilstein-journals.orgnih.gov Understanding and controlling this equilibrium is fundamental to the synthesis.

Conversion of 1,4-Dihydroxynaphthalene to Tetrahydronaphthalene-1,4-dione

The position of the tautomeric equilibrium is significantly influenced by the reaction conditions, particularly temperature and solvent. High temperatures favor the formation of the dione (B5365651). For instance, melting 1,4-dihydroxynaphthalene at temperatures above 200 °C results in an equilibrium mixture containing a 2:1 ratio of 1,4-dihydroxynaphthalene to 1,2,3,4-tetrahydronaphthalene-1,4-dione. beilstein-journals.orgnih.gov

The solvent also plays a crucial role in the tautomeric balance. The use of trifluoroacetic acid as a solvent has been reported to strongly favor the formation of the dione. nih.gov This is attributed to the ability of the acidic medium to protonate the keto form, thereby stabilizing it. The general principle is that polar solvents tend to favor the more polar keto tautomer, while non-polar solvents favor the less polar enol form.

Expected Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Expected Favored Tautomer | Rationale |

|---|---|---|

| Non-polar (e.g., Toluene, Hexane) | 1,4-Dihydroxynaphthalene (enol) | Stabilizes the less polar enol form. |

| Polar Aprotic (e.g., Acetone, THF) | 1,2,3,4-Tetrahydronaphthalene-1,4-dione (keto) | Stabilizes the more polar keto form. |

| Polar Protic (e.g., Ethanol, Water) | 1,2,3,4-Tetrahydronaphthalene-1,4-dione (keto) | Can hydrogen bond with and stabilize the keto form. |

| Acidic (e.g., Trifluoroacetic Acid) | 1,2,3,4-Tetrahydronaphthalene-1,4-dione (keto) | Protonation and stabilization of the keto form. |

Stabilization of the Dione Form for Synthetic Utility

The synthetic utility of this compound is intrinsically linked to the chemistry of its oxidized form, 1,2,3,4-tetrahydronaphthalene-1,4-dione. This dione exists in a tautomeric equilibrium with 1,4-dihydroxynaphthalene. For synthetic applications, the ability to stabilize and isolate the dione form is of significant interest, as it presents a reactive scaffold for further chemical transformations. chimia.chresearchgate.net Although known for over half a century, the application of this stable tautomer in synthesis has been limited. chimia.chresearchgate.net

Recent research has demonstrated effective methodologies for the stabilization and isolation of 1,2,3,4-tetrahydronaphthalene-1,4-dione, thereby unlocking its synthetic potential. chimia.chresearchgate.net These methods primarily revolve around acidic conditions and organometallic complexation.

A key finding is the pronounced stabilizing effect of trifluoroacetic acid on the dione tautomer. chimia.chresearchgate.net In this acidic medium, the equilibrium shifts almost exclusively towards the dione form, facilitating its isolation in multigram quantities. chimia.chresearchgate.net This approach provides a straightforward and efficient route to obtaining the pure dione for subsequent synthetic manipulations.

Another significant strategy for stabilizing the dione form involves the use of a chromiumtricarbonyl complex. While the tautomerization of 1,4-dihydroxynaphthalene to 1,2,3,4-tetrahydronaphthalene-1,4-dione typically requires harsh conditions and results in an equilibrium mixture, the chromiumtricarbonyl complex of 1,4-dihydroxynaphthalene undergoes tautomerization to the corresponding dione complex under very mild conditions. chimia.chresearchgate.net This organometallic complex not only stabilizes the dione structure but also opens up avenues for stereoselective reactions due to the presence of the metal fragment. chimia.ch

The table below summarizes the key findings related to the stabilization of 1,2,3,4-tetrahydronaphthalene-1,4-dione for synthetic purposes.

| Method | Conditions | Outcome | Reference |

| Acid-catalyzed Tautomerization | Trifluoroacetic acid | Exclusive presence of the dione tautomer, allowing for multigram isolation. | chimia.chresearchgate.net |

| Organometallic Complexation | Formation of a chromiumtricarbonyl complex | Tautomerization occurs under very mild conditions, stabilizing the dione form. | chimia.chresearchgate.net |

These stabilization techniques are pivotal for the synthetic application of the 1,2,3,4-tetrahydronaphthalene-1,4-dione scaffold. The isolated dione is a valuable starting material for various transformations, including desymmetrization via enantioselective reduction, which highlights its potential in asymmetric synthesis. chimia.chresearchgate.net

Advanced Characterization and Structural Elucidation of 1,2,3,4 Tetrahydronaphthalene 1,4 Diol

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For 1,2,3,4-tetrahydronaphthalene-1,4-diol (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 164.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of Water: A peak at M-18 (m/z 146) due to the elimination of a water molecule from the diol is highly probable.

Loss of a Hydroxyl Radical: A peak at M-17 (m/z 147) can occur.

Retro-Diels-Alder Reaction: Similar to its parent compound tetralin, the saturated ring can undergo cleavage. A significant fragmentation pathway could involve the loss of ethylene (C₂H₄, 28 Da) along with the two hydroxyl groups, leading to characteristic fragment ions.

Benzylic Cleavage: Cleavage of the C-C bonds in the saturated ring can lead to the formation of stable benzylic cations.

The fragmentation of the parent tetralin molecule often results in a base peak at m/z 132 and a significant fragment at m/z 91. For the diol, the loss of water to form an ion at m/z 146 is often a very prominent peak.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and solid-state conformation. While this technique provides the most definitive structural proof, publicly available crystal structure data for this compound is not widespread.

An X-ray crystallographic analysis would provide precise data on:

Absolute Stereochemistry: It would definitively confirm whether the diol is the cis or trans isomer by showing the relative orientation of the two hydroxyl groups.

Conformation: It would reveal the precise conformation of the six-membered saturated ring, which is expected to adopt a half-chair conformation to minimize steric strain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of the hydrogen bonding network and other intermolecular forces that dictate the crystal packing in the solid state.

For the cis-isomer, the two hydroxyl groups might be found in either a diaxial or diequatorial orientation, depending on the specific puckering of the ring. For the trans-isomer, one hydroxyl group would be axial and the other equatorial. This detailed conformational information is crucial for understanding the molecule's reactivity and interactions.

Computational and Theoretical Studies on 1,2,3,4 Tetrahydronaphthalene 1,4 Diol

Quantum Chemical Calculations (DFT, ab initio) on Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry, bond lengths, bond angles, and electronic charge distribution.

For 1,2,3,4-Tetrahydronaphthalene-1,4-diol, publicly available databases provide foundational computed data. These properties, derived from computational models, offer a starting point for more intensive theoretical studies. nih.gov

Interactive Table: Computed Properties for this compound

| Property | Value | Method/Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Cactvs |

| Rotatable Bond Count | 2 | Cactvs |

| Exact Mass | 164.083729621 Da | PubChem |

| Polar Surface Area | 40.5 Ų | Cactvs |

Ab initio and DFT studies on analogous compounds, such as cyclopentanediols, have been used to optimize molecular geometries and predict their stability. rsc.org These calculations can precisely determine the coordinates of each atom in the molecule's most stable state, providing a detailed structural picture that is essential for understanding its reactivity and interactions.

Conformational Analysis and Energy Landscapes

The non-aromatic portion of this compound is a six-membered ring that is not planar, leading to the existence of multiple conformations. Furthermore, the two hydroxyl groups at positions 1 and 4 can exist in different spatial arrangements, leading to cis and trans diastereomers, which in turn have their own conformational preferences (e.g., diaxial, diequatorial, or axial-equatorial).

Conformational analysis through computational methods maps the potential energy surface of the molecule as a function of its geometry. This involves:

Identifying Stable Conformers: Molecular mechanics (MM) and quantum chemical methods are used to find all possible low-energy conformations. For a substituted cyclohexane-like ring, these typically include chair, boat, and twist-boat forms, although the fused benzene (B151609) ring distorts these into half-chair or sofa conformations.

Calculating Relative Energies: The energy of each conformer is calculated to determine its relative stability. The global minimum on the energy landscape corresponds to the most stable and thus most populated conformation. For example, in studies of trans-cyclopentane-1,2-diol, ab initio calculations have been used to determine the energy difference between conformers with diequatorial and diaxial hydroxyls. rsc.org

Determining Energy Barriers: The energy barriers for conversion between different conformers are calculated. These barriers determine the rate at which the molecule can interconvert between its various shapes at a given temperature.

For this compound, theoretical analysis would predict the relative stabilities of the cis and trans isomers and their preferred half-chair conformations, taking into account steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl groups.

Theoretical Modeling of Tautomeric Equilibria

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For dihydroxy-naphthalene derivatives, keto-enol tautomerism is of significant interest. This compound can theoretically exist in equilibrium with its keto tautomer, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, and a subsequent dione (B5365651) form.

Computational chemistry is instrumental in studying these equilibria. Theoretical studies on similar molecules, like 4,4'-dihydroxy-1,1'-naphthaldazine, have successfully used Hartree-Fock (HF) and DFT methods to predict the most stable tautomeric form. nih.govnih.gov These calculations show that while the diol form is often the most prevalent, multiple tautomers can coexist in solution. nih.govnih.gov DFT and higher-level methods like MP2 can be used to calculate key thermochemical parameters (enthalpy ΔH, Gibbs free energy ΔG, and entropy ΔS) for the tautomerization process, allowing for the prediction of the equilibrium constant (K_eq). nih.gov

Interactive Table: Theoretical Approaches to Tautomerism

| Computational Method | Information Gained | Example Application |

| DFT (e.g., B3LYP) | Relative stability of tautomers, reaction energies, activation barriers. | Predicting the prevalent diol form in dihydroxy-naphthaldazine. nih.govnih.gov |

| MP2 | More accurate energy calculations, thermochemical parameters. | Supporting DFT findings on tautomer equilibrium. nih.gov |

| CBS-QB3 | High-accuracy composite energy calculations. | Validating energy results from DFT methods. researchgate.net |

Solvent Effects in Computational Tautomerism Studies

The position of a tautomeric equilibrium is often highly sensitive to the surrounding environment, particularly the solvent. A polar solvent may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.

Computational models must account for these interactions to provide realistic predictions. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govnih.gov More explicit models, known as supermolecule approaches, include a few solvent molecules directly in the quantum mechanical calculation to model specific interactions like hydrogen bonds. nih.govnih.gov Studies have shown that including solvent effects is critical for obtaining results that agree with experimental observations, as calculations in the gas phase may incorrectly predict the stability of tautomers. nih.govorientjchem.org The ability of the solvent to form hydrogen bonds, in particular, can dramatically influence the tautomerization process. nih.gov

Reaction Mechanism Simulations for Synthesis and Transformations

While specific simulations for the synthesis of this compound are not detailed in the surveyed literature, mechanistic investigations into the formation of the core tetrahydronaphthalene skeleton provide a clear example of the methodology. For instance, in the iron(III)-catalyzed synthesis of tetrahydronaphthalenes, mechanistic studies identified 3,4-dihydro-2H-pyrans as key reactive intermediates that undergo a subsequent Friedel-Crafts alkylation. nih.gov Such investigations typically involve:

Proposing a Plausible Mechanism: Based on chemical principles, a reaction pathway is hypothesized.

Locating Stationary Points: Quantum chemical calculations are used to find the minimum-energy structures of reactants, products, and any proposed intermediates.

Finding Transition States: Algorithms are used to locate the transition state (the maximum-energy point) along the reaction coordinate that connects two stationary points.

Constructing a Reaction Profile: The energies of all stationary points are plotted to create a reaction energy profile, which visualizes the energy changes throughout the reaction.

Prediction of Transition State Stabilization

The rate of a chemical reaction is determined by the height of the energy barrier, known as the activation energy, which is the energy difference between the reactants and the highest-energy transition state. A lower energy barrier implies a more stabilized transition state and a faster reaction.

Computational chemistry allows for the direct calculation of these energy barriers. For example, DFT calculations have been used to model the transition states for hydride transfer reactions, revealing that the energy difference between competing transition states can explain the diastereoselectivity of a reaction. researchgate.net In studies of thermal decomposition, computational methods can identify the transition states for various possible reaction channels (e.g., bond cleavage or rearrangement), with the lowest activation barrier corresponding to the most favorable decomposition pathway. mdpi.com By analyzing the geometry and electronic structure of a calculated transition state, chemists can understand the factors that stabilize it, such as favorable orbital interactions or charge delocalization, and use this knowledge to design more efficient catalysts or reaction conditions.

Chemical Derivatives and Analogues of 1,2,3,4 Tetrahydronaphthalene 1,4 Diol

Synthesis and Characterization of Substituted 1,4-Dihydroxytetrahydronaphthalenes

The synthesis of substituted derivatives of 1,2,3,4-tetrahydronaphthalene-1,4-diol allows for the introduction of various functional groups, leading to a diverse range of chemical entities.

The characterization of such halogenated diols would typically involve spectroscopic methods. For example, in a hypothetical Tetrabromo-1,4-dihydroxy-1,2,3,4-tetrahydronaphthalene, one would expect to see:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinct signals for the hydroxyl protons and the protons on the saturated ring, with chemical shifts influenced by the presence of the bromine atoms.

Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretching of the hydroxyl groups.

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the tetrabrominated diol, along with a characteristic isotopic pattern due to the presence of four bromine atoms.

| Spectroscopic Technique | Expected Observations for a Halogenated Diol Derivative |

| ¹H NMR | Signals for hydroxyl and aliphatic protons, shifted by halogen substitution. |

| ¹³C NMR | Signals for carbons in the aromatic and aliphatic rings, with shifts indicating bromine attachment. |

| IR Spectroscopy | Broad O-H stretching band for hydroxyl groups. |

| Mass Spectrometry | Molecular ion peak with isotopic pattern characteristic of the number and type of halogen atoms. |

Transformation to Related Compounds

This compound can be transformed into a variety of related compounds, often through its dione (B5365651) form, which serves as a versatile synthetic intermediate.

The dione counterpart, naphthalene-1,4-dione (commonly known as 1,4-naphthoquinone), is a highly versatile precursor for a wide range of synthetic applications. wikipedia.orgeurekaselect.com This reactivity stems from the presence of the dicarbonyl system in a conjugated structure.

1,4-Naphthoquinone is primarily used as a precursor in the synthesis of anthraquinone. wikipedia.org It can also be nitrated to produce 5-nitro-1,4-naphthalenedione, which is a precursor to aminoanthraquinone dyes. wikipedia.org

The synthetic utility of 1,4-naphthoquinone is further demonstrated by its role in the preparation of numerous derivatives with significant pharmacological properties. wikipedia.org These derivatives often exhibit cytotoxic, antibacterial, antifungal, and antiviral activities. wikipedia.org The chemical modification of 1,4-naphthoquinone can be achieved by introducing various chemical groups such as amines, amino acids, furans, pyrans, pyrazoles, triazoles, and indoles, which can enhance its pharmacological properties. nih.gov For example, the introduction of a quinoline scaffold can affect the activity, toxicity, and bioavailability of new compounds. mdpi.com

Applications in Advanced Organic Synthesis Research

Utilization as a Chiral Synthon in Complex Molecule Construction

The stereochemical arrangement of atoms in a molecule is crucial for its biological activity. Chiral synthons, or building blocks, are therefore invaluable tools in the asymmetric synthesis of complex molecules such as natural products and pharmaceuticals. 1,2,3,4-Tetrahydronaphthalene-1,4-diol, with its two stereogenic centers, presents a valuable scaffold for the introduction of chirality.

Research has demonstrated the potential of this diol in stereoselective synthesis. A key approach involves the asymmetric reduction of the corresponding prochiral dione (B5365651), 1,2,3,4-Tetrahydronaphthalene-1,4-dione. This transformation, often facilitated by chiral catalysts, can yield enantiomerically enriched cis- or trans-diols. These chiral diols can then serve as versatile intermediates. For instance, the hydroxyl groups can be selectively protected or functionalized, allowing for the controlled introduction of other substituents. The rigid tetrahydronaphthalene framework ensures the transfer of stereochemical information throughout a synthetic sequence.

While the direct application of this compound as a chiral synthon in the total synthesis of specific natural products is an area of ongoing exploration, the principles of using cyclic chiral diols are well-established in asymmetric synthesis. nih.gov These diols can be employed in reactions such as diastereoselective alkylations, aldol (B89426) reactions, and cycloadditions, where the pre-existing stereocenters of the diol direct the stereochemical outcome of the reaction.

Investigation as a Precursor for Novel Chemical Entities

The tetrahydronaphthalene core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov Consequently, this compound is an attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications. The two hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships.

Research in this area has focused on the synthesis of a range of derivatives. For example, the diol can be converted into corresponding diamines, which are precursors to compounds with potential neurological activity. Furthermore, the hydroxyl groups can be etherified or esterified to produce a library of compounds for biological screening. The rigid conformation of the tetrahydronaphthalene ring system can be exploited to present pharmacophoric groups in a well-defined spatial arrangement, potentially leading to high-affinity interactions with biological targets.

One notable area of investigation is the synthesis of heterocyclic compounds derived from this compound. ijnrd.org By reacting the diol with appropriate reagents, it is possible to construct fused heterocyclic rings, leading to novel molecular frameworks. These new chemical entities can then be evaluated for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The development of efficient synthetic routes to these derivatives is a key focus of current research. mdpi.com

Research into Ligand and Catalyst Development

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral diols are a particularly important class of ligands, capable of coordinating to metal centers and creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The C2-symmetric nature of many chiral diols is often a key feature of successful asymmetric catalysts. rsc.org

This compound, in its enantiomerically pure forms, is a promising candidate for the development of new chiral ligands. The two hydroxyl groups can act as coordination sites for a variety of metals. Furthermore, the rigid backbone of the molecule can impart a well-defined geometry to the resulting metal complex, which is crucial for high enantioselectivity.

Research in this area involves the synthesis of modified diols where the hydroxyl groups are incorporated into larger ligand frameworks. For example, they can be converted into phosphinites or phosphites, which are important classes of ligands for transition metal catalysis. The desymmetrization of the related 1,2,3,4-tetrahydronaphthalene-1,4-dione through the formation of a chromiumtricarbonyl complex and subsequent stereoselective reduction to the diol complex highlights a pathway to chiral metal-diol systems that could have catalytic applications. researchgate.net The development of catalysts based on this compound for reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions is an active area of investigation.

Future Directions in 1,2,3,4 Tetrahydronaphthalene 1,4 Diol Research

Development of Highly Enantioselective and Efficient Synthetic Routes

The primary route to 1,2,3,4-tetrahydronaphthalene-1,4-diol involves the reduction of its corresponding dione (B5365651), 1,2,3,4-tetrahydronaphthalene-1,4-dione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, offering pathways to both cis- and trans-diols.

Initial studies have demonstrated that the diastereoselectivity of the reduction can be controlled. For instance, the use of L-Selectride® preferentially yields the cis-diol, whereas Red-Al® favors the formation of the trans-diol. researchgate.netnih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and borane (B79455) (BH₃) have been shown to provide the diols in high yields but with lower diastereoselectivity. researchgate.netnih.gov

A significant advancement in the synthesis of enantiomerically pure this compound has been the application of the Corey-Bakshi-Shibata (CBS) reduction. This methodology has been successfully employed for the asymmetric reduction of the dione, affording the (-)-(1R,4R)-trans-diol in high yield and excellent enantiomeric excess (99% ee) after recrystallization. nih.govbeilstein-journals.org The stereochemical outcome of the CBS reduction is consistent with established models for this reaction. beilstein-journals.org

Future research in this area will likely focus on several key aspects:

Catalyst Development: The design and synthesis of new, more efficient, and selective catalysts for the asymmetric reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione will be a primary objective. This could include the development of novel chiral ligands for metal-catalyzed reductions or new organocatalysts that can operate under mild conditions with low catalyst loadings.

Substrate Scope: Investigating the reduction of substituted 1,2,3,4-tetrahydronaphthalene-1,4-diones will be crucial to expand the synthetic utility of this methodology. The electronic and steric effects of substituents on the aromatic ring could significantly influence the stereochemical outcome of the reduction.

Process Optimization: Further optimization of reaction conditions, such as solvent, temperature, and reagent stoichiometry, will be essential to improve yields, reduce reaction times, and enhance the economic and environmental viability of the synthesis. This includes exploring continuous flow processes for safer and more scalable production.

Alternative Synthetic Strategies: While reduction of the dione is the predominant method, future work may explore alternative synthetic routes to chiral 1,2,3,4-tetrahydronaphthalene-1,4-diols, such as enzymatic resolutions or asymmetric dihydroxylation of a suitable precursor.

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Yield | Reference |

|---|---|---|---|---|

| L-Selectride® | cis | 84:16 | - | researchgate.netnih.gov |

| Red-Al® | trans | 13:87 | - | researchgate.netnih.gov |

| NaBH₄ | - | Low selectivity | 76-98% | researchgate.netnih.gov |

| LiAlH₄ | - | Low selectivity | 76-98% | researchgate.netnih.gov |

| BH₃ | - | Low selectivity | 76-98% | researchgate.netnih.gov |

| (S)-Me-CBS catalyst with BH₃·THF | trans | - | 72% | nih.govbeilstein-journals.org |

Advanced Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the development of more efficient and selective synthetic routes. Advanced spectroscopic techniques offer powerful tools for the in-situ monitoring of these reactions and the characterization of transient intermediates.

Currently, ¹H NMR spectroscopy has been utilized to monitor the progress of the reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione, allowing for the observation of the formation of the cis and trans diol products. nih.govbeilstein-journals.org However, the direct observation and characterization of reaction intermediates, such as the initial coordination complexes between the substrate and the catalyst or partially reduced species, remain a significant challenge.

Future research in this area should focus on the application of a suite of advanced spectroscopic methods:

In-situ NMR Spectroscopy: Techniques such as Rapid-Injection NMR and Flow NMR could be employed to study the kinetics of the reduction and to detect and characterize short-lived intermediates. The use of low-temperature NMR could also help to trap and study species that are unstable at ambient temperatures.

Vibrational Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about changes in bonding and molecular structure during the reaction. These techniques are particularly useful for studying the coordination of the carbonyl groups to the catalyst and the formation of new hydroxyl groups.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are invaluable for studying the evolution of chirality during the asymmetric synthesis. These methods can provide insights into the structure of chiral intermediates and the transition states that lead to the enantioselective formation of the product.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize reaction intermediates by trapping them in the gas phase. This can be particularly useful for studying the catalyst-substrate complexes.

By combining the data from these various spectroscopic techniques with computational modeling, a more complete picture of the reaction mechanism can be developed. This knowledge will be instrumental in the rational design of improved catalytic systems.

Expanding Computational Studies for Predictive Modeling

Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound synthesis, computational studies can provide valuable insights into the factors that govern diastereoselectivity and enantioselectivity.

While experimental studies have established effective methods for the stereoselective reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione, detailed computational investigations specifically targeting this system are still in their early stages. However, computational studies on related systems, such as the CBS reduction of other ketones, have provided a framework for understanding the key interactions that control stereoselectivity. researchgate.net These studies have highlighted the importance of steric and electronic interactions between the catalyst, the reducing agent, and the substrate in the transition state.

Future computational research on this compound should focus on:

Transition State Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states of the reduction reaction. This will allow for the identification of the key interactions that determine the stereochemical outcome and provide a rational basis for the observed selectivities.

Predictive Model Development: Developing predictive computational models that can accurately forecast the stereochemical outcome of the reduction of various substituted 1,2,3,4-tetrahydronaphthalene-1,4-diones with different catalysts. Such models would be invaluable for guiding synthetic efforts and minimizing the need for extensive experimental screening.

Understanding Catalyst-Substrate Interactions: Performing detailed analyses of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the chiral catalyst and the dione substrate. This will provide a deeper understanding of the mechanism of stereochemical induction.

Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the conformational dynamics of the catalyst-substrate complex and to explore the reaction pathway in a more dynamic and realistic manner.

The synergy between computational predictions and experimental validation will be crucial for accelerating the development of new and improved synthetic routes to chiral 1,2,3,4-tetrahydronaphthalene-1,4-diols.

Exploring Novel Chemical Reactivity and Derivatization Strategies

The two hydroxyl groups of this compound provide reactive handles for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. While the synthesis of the diol itself has been a primary focus, future research will undoubtedly explore its untapped potential in organic synthesis.

Current research has laid the groundwork for the derivatization of related diol systems. For example, the synthesis of crown ethers from various diols is a well-established field. iipseries.org This suggests that this compound could be a valuable precursor for the synthesis of novel chiral crown ethers with potential applications in host-guest chemistry and enantioselective recognition.

Future directions for exploring the chemical reactivity and derivatization of this compound include:

Synthesis of Chiral Ligands: The C₂-symmetric nature of the trans-diol makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. Derivatization of the hydroxyl groups with phosphines, amines, or other coordinating groups could lead to a new class of ligands with unique stereoelectronic properties.

Pharmaceutical and Agrochemical Applications: The tetrahydronaphthalene core is a common motif in many biologically active compounds. The diol could serve as a key intermediate in the synthesis of novel drug candidates and agrochemicals. Exploring reactions such as etherification, esterification, and amination will be crucial for accessing a diverse range of derivatives for biological screening.

Materials Science: The rigid, chiral structure of the diol could be exploited in the synthesis of new polymers and materials with interesting optical or electronic properties. For example, it could be incorporated into polyesters or polyurethanes to create chiral polymers for applications in chiral separations or as chiroptical materials.

Oxidation Chemistry: The selective oxidation of one or both hydroxyl groups could provide access to valuable synthetic intermediates such as hydroxy-ketones and diketones. Developing selective oxidation methods would further enhance the synthetic utility of the diol.

By systematically exploring the reactivity of this compound and developing new derivatization strategies, the full potential of this versatile molecule as a building block in organic synthesis can be realized.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,3,4-Tetrahydronaphthalene-1,4-diol?

- Methodological Answer : The compound can be synthesized via reduction of its diketone precursor, 1,2,3,4-Tetrahydronaphthalene-1,4-dione, using asymmetric reduction methods. For example, chiral chromium tricarbonyl complexes have been employed to achieve enantioselective reduction, yielding the diol with high stereochemical control . Key parameters to optimize include catalyst loading, reaction temperature, and solvent polarity. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the diol from unreacted starting material or byproducts.

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the presence of hydroxyl groups (broad singlets at δ ~2–5 ppm) and the tetrahydronaphthalene backbone (aromatic protons at δ ~6.5–7.5 ppm and aliphatic protons at δ ~1.5–3.0 ppm).

- X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of stereochemistry and molecular conformation, as demonstrated for structurally related diols like 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHO) and isotopic patterns.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The diol’s stability is influenced by its hydroxyl groups, which may undergo oxidation or tautomerism. Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials minimizes degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can quantify degradation products like the corresponding diketone .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from impurities, stereochemical variations, or assay conditions. Researchers should:

- Validate Purity : Use orthogonal techniques (HPLC, LC-MS) to confirm compound integrity.

- Control Stereochemistry : Compare enantiomerically pure samples (via chiral chromatography) with racemic mixtures.

- Standardize Assays : Replicate studies under identical conditions (pH, temperature, cell lines) as in prior work. For example, comparative studies with analogs like 1,2,3,4-Tetrahydronaphthalene-1,8-diamine highlight the role of functional group positioning in activity .

Q. How can keto-enol tautomerism in this compound be experimentally and computationally investigated?

- Methodological Answer :

- Experimental : -NMR in deuterated DMSO can detect enol tautomers via distinct proton shifts. Variable-temperature NMR (25–80°C) quantifies the equilibrium constant.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability and transition states. Studies on related naphthalene derivatives, such as 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene, demonstrate the utility of these methods .

Q. What reaction pathways dominate the oxidation of this compound, and how can they be controlled?

- Methodological Answer : Oxidation typically yields 1,4-naphthoquinone derivatives. To map pathways:

- Controlled Oxidation : Use mild oxidants (e.g., MnO) vs. strong ones (CrO) and monitor products via GC-MS.

- Radical Trapping : Add antioxidants (e.g., BHT) to suppress radical-mediated degradation.

- Mechanistic Probes : Isotopic labeling (e.g., ) can track oxygen incorporation, as shown in naphthalene oxidation studies .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Molecular Docking : Screen diol derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity. For example, substituting hydroxyl groups with methoxy moieties may improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.